molecular formula C18H26N2O2S2 B2887490 (E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide CAS No. 2035007-61-3

(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide

Cat. No.: B2887490
CAS No.: 2035007-61-3
M. Wt: 366.54
InChI Key: RRUKVFUSGJAPIA-UKTHLTGXSA-N
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Description

(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate, which can be achieved through the reaction of 1-(tetrahydrothiophen-3-yl)piperidine with appropriate reagents under controlled conditions.

    Sulfonamide Formation: The piperidine intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.

    Final Coupling: The final step involves coupling the sulfonamide intermediate with a phenyl-substituted ethenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide
  • N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
  • (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide

Uniqueness

(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(E)-2-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S2/c21-24(22,13-9-16-4-2-1-3-5-16)19-14-17-6-10-20(11-7-17)18-8-12-23-15-18/h1-5,9,13,17-19H,6-8,10-12,14-15H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUKVFUSGJAPIA-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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